Thiourea Thiourea Thiourea is a white crystalline solid, both naturally occurring and synthetic, that is soluble in water, ammonium thiocyanate solution and ethanol. In the past, it was used as a photographic toning agent, a component of hair preparations and a dry cleaning agent. Currently, it is only used in animal glue liquefiers and silver tarnish removers. When heated to decomposition, thiourea emits toxic fumes of nitrogen oxides and sulfur oxides. Long-term exposure of humans to thiourea may cause bone marrow damage, resulting in reduced levels of red blood cells, white blood cells and/or platelets. It is reasonably anticipated to be a human carcinogen. (NCI05)
Thiourea, also known as thiocarbamid or aminothioamide, belongs to the class of organic compounds known as thioureas. These are organic compounds containing the thiourea functional group, a derivative of urea with the general structure (R1(N)R2C(=S)(R3)R4, R1-R4=H, alkyl, aryl), obtained by replacing the carbonyl group of urea with a thiocarbonyl group. Thiourea is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, thiourea is primarily located in the cytoplasm. Thiourea participates in a number of enzymatic reactions. In particular, thiourea can be biosynthesized from carbonothioic O, O-acid and urea. Thiourea is also a parent compound for other transformation products, including but not limited to, allylthiourea, N-phenylthiourea, and (4-bromophenyl)thiourea. Thiourea is a potentially toxic compound.
Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999)
Brand Name: Vulcanchem
CAS No.: 62-56-6
VCID: VC0124793
InChI: InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)
SMILES: C(=S)(N)N
Molecular Formula: CH4N2S
H2NCSNH2
CH4N2S
Molecular Weight: 76.12 g/mol

Thiourea

CAS No.: 62-56-6

Reference Standards

VCID: VC0124793

Molecular Formula: CH4N2S
H2NCSNH2
CH4N2S

Molecular Weight: 76.12 g/mol

Thiourea - 62-56-6

CAS No. 62-56-6
Product Name Thiourea
Molecular Formula CH4N2S
H2NCSNH2
CH4N2S
Molecular Weight 76.12 g/mol
IUPAC Name thiourea
Standard InChI InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)
Standard InChIKey UMGDCJDMYOKAJW-UHFFFAOYSA-N
SMILES C(=S)(N)N
Canonical SMILES C(=S)(N)N
Boiling Point Sublimes in vacuum at 302-320° F (NTP, 1992)
Decomposes at boiling point
Sublimes in vacuum at 302-320°F
Colorform White solid which crystallizes in a rhombic bipyramidal structure
White lustrous crystals
Three functional groups - amino, imino, and thiol
Density 1.405 at 68 °F (USCG, 1999)
1.405 g/cu cm at 25 °C
1.4 g/cm³
1.405 at 68°F
Melting Point 349 to 352 °F (NTP, 1992)
182.0 °C
176-178 °C
180°C
182 °C
349-352°F
Physical Description Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999)
DryPowder; OtherSolid
Solid
WHITE CRYSTALS OR POWDER.
White or off-white crystals or powder.
Description Thiourea is a white crystalline solid, both naturally occurring and synthetic, that is soluble in water, ammonium thiocyanate solution and ethanol. In the past, it was used as a photographic toning agent, a component of hair preparations and a dry cleaning agent. Currently, it is only used in animal glue liquefiers and silver tarnish removers. When heated to decomposition, thiourea emits toxic fumes of nitrogen oxides and sulfur oxides. Long-term exposure of humans to thiourea may cause bone marrow damage, resulting in reduced levels of red blood cells, white blood cells and/or platelets. It is reasonably anticipated to be a human carcinogen. (NCI05)
Thiourea, also known as thiocarbamid or aminothioamide, belongs to the class of organic compounds known as thioureas. These are organic compounds containing the thiourea functional group, a derivative of urea with the general structure (R1(N)R2C(=S)(R3)R4, R1-R4=H, alkyl, aryl), obtained by replacing the carbonyl group of urea with a thiocarbonyl group. Thiourea is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, thiourea is primarily located in the cytoplasm. Thiourea participates in a number of enzymatic reactions. In particular, thiourea can be biosynthesized from carbonothioic O, O-acid and urea. Thiourea is also a parent compound for other transformation products, including but not limited to, allylthiourea, N-phenylthiourea, and (4-bromophenyl)thiourea. Thiourea is a potentially toxic compound.
Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999)
Solubility 10 to 50 mg/mL at 68° F (NTP, 1992)
1.87 M
In water, 1.42X10+5 mg/L at 25 °C
Soluble in water at 25 °C: 1 part in 11
Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C
Soluble in alcohol; sparingly soluble in ether.
Soluble in ammonium thiocyanate solution, cold water; nearly insoluble in ether
Solubility in methanol (g/100 g): 11.9 at 25 °C; 16.4 at 40.7 °C; 22 at 53.7 °C; 24.6 at 61.9 °C ... Solubility in ethanol (g/100 g): 3.6 at 20 °C; 4.7 at 31.9 °C; 6.3 at 45 °C; 8.5 at 58 °C; 9.8 at 64.7 °C
142 mg/mL at 25 °C
Solubility in water: moderate
>11.4 [ug/mL]
Synonyms Thiopseudourea; 2-Thiourea; Isothiourea; NSC 5033; Pseudothiourea; THU; Thiocarbamide; TsIZP 34; β-Thiopseudourea
Vapor Pressure 0.00 mmHg
1.41X10-7 mm Hg at 25 °C
PubChem Compound 2723790
Last Modified Nov 11 2021
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